Vilmafix Blue A-R

Description

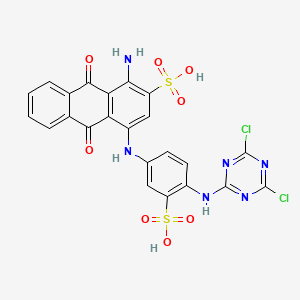

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N6O8S2/c24-21-29-22(25)31-23(30-21)28-12-6-5-9(7-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMDLLKMVKWKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N6O8S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Understanding of Vilmafix Blue A R Analogue Formation

Elucidation of Novel Synthetic Routes for Vilmafix Blue A-R and its Structural Analogues.

The synthesis of this compound, a dichlorotriazine dye, fundamentally involves the strategic assembly of an anthraquinone (B42736) chromophore with a reactive triazine group. While specific detailed synthetic pathways for this compound itself are not extensively documented in public literature, it serves as a "parent" compound for the development of various structural analogues, particularly biomimetic dye-ligands nih.gov. These analogues are designed through specific structural modifications of the parent this compound nih.gov.

A common approach in synthesizing such analogues involves replacing one of the chlorine atoms on the triazine ring of this compound with different functional groups. For instance, biomimetic dye-ligands have been synthesized by introducing variable carboxylated structures linked to the triazine ring, mimicking the substrates of enzymes like formate (B1220265) dehydrogenase (FDH) or malate (B86768) dehydrogenase (MDH) nih.gov. The anthraquinone moiety typically remains unchanged in these modifications, as it is crucial for recognizing the nucleotide-binding area of target enzymes nih.gov. This highlights a modular synthetic strategy where the core chromophore is retained, and peripheral modifications are introduced to impart new functionalities or enhance specific interactions. General synthetic routes for organic dyes often involve various coupling reactions and functionalization steps to achieve desired structural complexity and properties ontosight.ai.

Catalytic Systems and Reaction Kinetics in the Production of this compound Derivatives.

The production of this compound derivatives, particularly biomimetic dye-ligands, relies on controlled reaction conditions and, implicitly, the judicious selection of catalytic systems to achieve specific structural modifications. While the direct catalysts for the bulk synthesis of this compound are not detailed, the creation of its analogues involves precise chemical transformations.

In the broader context of organic dye synthesis, various catalytic systems are employed. For example, photocatalytic systems, often involving precious metal complexes (like iridium and ruthenium) or elaborate organic dyes themselves, have been successfully applied in the synthesis of complex functional molecules. Dyes, including rhodamine B and methylene (B1212753) blue, can also act as organocatalysts, promoting reactions such as the cycloaddition of CO₂ to epoxides. Magnetic catalytic systems (MCSs) at micro- and nanoscale, including ferrites and silica-coated Fe₃O₄ nanoparticles, are also utilized in organic synthesis and the degradation of dyes, offering advantages like easy separation and high catalytic performance.

Kinetic studies are crucial for understanding the interaction and formation of this compound derivatives. For instance, studies on the interaction of this compound (VBAR) with enzymes like bovine heart L-malate dehydrogenase (MDH) and yeast alcohol dehydrogenase (ADH) have revealed specific binding and inactivation kinetics. VBAR binds specifically and irreversibly to MDH, with a dissociation constant (Kᴅ) of 14.4 µM and an inactivation rate constant (k₃) of 0.16 min⁻¹. Similarly, for yeast ADH, the observed rate of enzyme inactivation (kₒbₛ) exhibited a non-linear dependence on VBAR concentration, with a maximum inactivation rate (kᵢ) of 0.134 min⁻¹ and a Kᴅ of 141.7 µM. These kinetic parameters are vital for optimizing the synthesis and application of this compound as a structural probe or in affinity labeling.

The synthesis of chimeric biomimetic dye-ligands from VBAR also involves evaluating their ability to act as affinity ligands through kinetic studies and determination of Kᴅ values from difference spectra and enzyme inactivation studies. For example, a parent dichlorotriazine dye VBAR binds specifically and irreversibly to FDH with a k₃ of 0.19 min⁻¹ and a Kᴅ of 19.3 µM.

Table 1: Kinetic Parameters of this compound (VBAR) Interactions with Enzymes

| Enzyme | Dissociation Constant (Kᴅ) | Inactivation Rate Constant (k₃) | Reference |

| Bovine Heart L-Malate Dehydrogenase (MDH) | 14.4 µM | 0.16 min⁻¹ | |

| Yeast Alcohol Dehydrogenase (ADH) | 141.7 µM | 0.134 min⁻¹ | |

| Candida boidinii Formate Dehydrogenase (FDH) | 19.3 µM | 0.19 min⁻¹ |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound.

The chemical industry, particularly the textile and dyeing sectors, faces significant environmental challenges, including water pollution and the use of hazardous chemicals derived from petrochemical feedstocks. Consequently, the application of green chemistry principles is increasingly critical for the sustainable synthesis of dyes like this compound.

Green chemistry emphasizes sustainable, highly efficient processes that minimize waste, reduce resource consumption, and utilize eco-friendly materials. Key principles relevant to this compound synthesis and its analogues include:

Use of Renewable Feedstocks: Shifting away from fossil fuel-based raw materials towards renewable resources is a major advantage from a green chemistry perspective. While this compound is a synthetic compound, future synthetic routes could explore bio-based precursors for its anthraquinone core or triazine moiety.

Safer Solvents and Auxiliaries: Traditional dye synthesis often involves hazardous organic solvents. Green chemistry promotes the use of water as a solvent or other benign alternatives, as well as eco-friendly auxiliaries.

Atom Economy and Waste Minimization: Designing synthetic routes with high atom economy ensures that most atoms of the reactants are incorporated into the final product, leading to less waste. This involves optimizing reaction conditions to reduce by-products and eliminating the need for protecting groups or stoichiometric reagents that generate waste.

Energy Efficiency: Reducing energy consumption by conducting reactions at ambient temperatures or using less energy-intensive methods (e.g., photocatalysis) is a crucial green chemistry tenet.

Design for Degradation: While this compound is valued for its stability, a long-term green chemistry goal for dyes is to design compounds that are biodegradable at the end of their lifecycle, mitigating environmental persistence.

For the synthesis of dyes, including those similar to this compound, efforts are being made to develop "green-chemical synthetic routes." For instance, novel lamellar-structured nanocomposites have been fabricated using green-chemical methods for organic dye removal, demonstrating a focus on environmentally benign processes. The textile industry is actively adopting greener fibers, dyes, and processing techniques to reduce its ecological footprint.

Purification and Homogeneity Assessment of this compound for Research Applications.

This compound (VBAR) has been successfully purified to homogeneity using several chromatographic techniques. One reported method involves purification on lipophilic Sephadex LH-20 . This size-exclusion chromatography medium, with its lipophilic properties, is suitable for separating compounds based on size and some hydrophobic interactions. Additionally, reverse-phase High-Performance Liquid Chromatography (HPLC) and analytical Thin-Layer Chromatography (TLC) are routinely employed for both purification and homogeneity assessment. For purification via reverse-phase column, N-cetyltriethylammonium bromide has been used as an ion-pair reagent, which can enhance the separation of charged molecules like dyes.

For its derivatives (biomimetic dye-ligands), purification is typically achieved by liquid column chromatography , often yielding purities of approximately 99%. Homogeneity is further confirmed by liquid-paper chromatography, TLC, and HPLC. Spectroscopic techniques are also used, where λmax and ε values are determined to characterize the purified dyes.

General methods for purifying organic dyes and their intermediates for research applications include:

Column Chromatography: This versatile technique, utilizing various adsorbents (e.g., silica (B1680970) gel), is effective for isolating target compounds with high precision and preserving color purity.

Membrane Technology: Nanofiltration and ultrafiltration membranes are increasingly used for dye purification and concentration, offering efficient separation and reduced waste.

Adsorption: Materials like porous cross-linked conjugated polyanilines or NiOOH-modified industrial waste residues can effectively remove organic dyes from aqueous systems, indicating their potential in purification processes.

The rigorous assessment of homogeneity through multiple analytical techniques ensures that the purified this compound and its analogues meet the stringent quality requirements for detailed research findings and reliable experimental outcomes.

Molecular Interaction Mechanisms of Vilmafix Blue A R with Biological Macromolecules

Investigations into Non-Covalent Binding Dynamics of Vilmafix Blue A-R with Proteins

This compound (VBAR), a reactive triazine dye, initiates its interaction with proteins through the formation of a preliminary, non-covalent complex. nih.govresearchgate.net This initial reversible binding is a critical precursor to any subsequent irreversible covalent modification. researchgate.net The formation of this non-covalent complex is driven by a combination of electrostatic and hydrophobic interactions between the dye molecule and the protein surface. tandfonline.comscribd.com Studies show that this binding often occurs preferentially at specific functional sites on the protein, particularly those designed to bind nucleotides. tandfonline.comscribd.comlilab-ecust.cn

Specificity and Selectivity in Protein Binding Sites of this compound

This compound demonstrates notable specificity for the nucleotide-binding sites of numerous enzymes, effectively acting as a mimic for natural coenzymes such as NAD(H) and NADP+. tandfonline.comscribd.com The anthraquinone (B42736) portion of the VBAR molecule is primarily responsible for its recognition and positioning within these sites. lilab-ecust.cnscispace.com

Research has identified specific binding targets:

Dehydrogenases: VBAR acts as an affinity label at the nucleotide-binding domain of several dehydrogenases. This includes the NADH-binding site of bovine heart mitochondrial L-malate dehydrogenase (MDH) and the NAD(H) binding site of formate (B1220265) dehydrogenase. researchgate.nettandfonline.comnih.govnih.gov It also binds specifically to the nucleotide binding site of yeast alcohol dehydrogenase (ADH). tandfonline.comtandfonline.com Scatchard plot analysis of data from high-performance gel-filtration chromatography indicated the presence of two coenzyme-binding sites per dimer of bovine heart MDH. nih.govresearchgate.net

Glutathione (B108866) S-Transferases (GSTs): In maize GST I, VBAR binds to the ligandin-binding site. nih.govwhiterose.ac.ukportlandpress.com Kinetic studies suggest that this binding site likely overlaps with both the substrate-binding site (H-site) and the glutathione-binding site (G-site). portlandpress.com

Kinetic and Thermodynamic Characterization of this compound Binding to Enzymes

The interaction between VBAR and enzymes has been characterized by pseudo-first-order saturation kinetics, which allows for the determination of key kinetic and binding constants. researchgate.net The process involves the formation of a reversible enzyme-dye complex (E:VBAR) before the final covalent modification occurs. researchgate.net The dissociation constant (Kd or KD) for this initial non-covalent complex and the maximum rate of subsequent inactivation (k3) have been determined for several enzymes.

For instance, studies on bovine heart L-malate dehydrogenase (MDH) revealed a KD of 14.4 µM and a maximal inactivation rate constant (k3) of 0.16 min⁻¹. nih.govnih.govresearchgate.net Similarly, the interaction with yeast alcohol dehydrogenase (ADH) was characterized by a KD of 141.7 µM and a k3 of 0.134 min⁻¹. tandfonline.comtandfonline.com The binding to maize glutathione S-transferase I showed a Kd of 35.5 µM and a k3 of 0.47 min⁻¹. nih.govportlandpress.comresearcher.life For malate (B86768) dehydrogenase from Pseudomonas stutzeri, a Kd of 84.6 µM and a maximum rate constant of 0.16 min⁻¹ were reported. nih.gov

Table 1: Kinetic and Dissociation Constants of this compound with Various Enzymes

| Enzyme | Dissociation Constant (Kd or KD) (µM) | Maximum Rate of Inactivation (k3 or kmax) (min⁻¹) | Source |

|---|---|---|---|

| Bovine Heart L-Malate Dehydrogenase (MDH) | 14.4 | 0.16 | nih.govnih.govresearchgate.net |

| Yeast Alcohol Dehydrogenase (ADH) | 141.7 | 0.134 | tandfonline.comtandfonline.com |

| Maize Glutathione S-Transferase I (GST I) | 35.5 ± 2.2 | 0.47 | nih.govportlandpress.com |

| Pseudomonas stutzeri Malate Dehydrogenase | 84.6 | 0.16 | nih.gov |

Covalent Modification Mechanisms and Affinity Labeling by this compound

This compound functions as a potent affinity label due to its reactive dichlorotriazine group. tandfonline.comnih.gov This characteristic allows VBAR to form a stable, irreversible covalent bond with specific amino acid residues within the binding site of a target protein. tandfonline.comnih.gov The mechanism proceeds via a nucleophilic substitution reaction, where a nucleophilic side chain of an amino acid attacks the electron-deficient carbon of the triazine ring, displacing a chlorine atom. tandfonline.com

The specificity of this covalent modification is confirmed by protection experiments. The presence of natural substrates or coenzymes, such as NAD+, NADH, or ADP, competitively inhibits the time-dependent inactivation of the enzyme by VBAR. tandfonline.comnih.govtandfonline.comresearchgate.net This demonstrates that VBAR covalently modifies residues located within or very near to the enzyme's active or coenzyme-binding site. tandfonline.com The inactivation process is irreversible, and enzyme activity cannot be restored through methods like extensive dialysis or gel-filtration chromatography. tandfonline.comnih.govnih.gov

Identification of Residues Modified by this compound on Target Proteins

Through techniques such as proteolytic digestion of the VBAR-labeled protein followed by peptide sequencing and HPLC analysis, researchers have identified the specific amino acid residues that are covalently modified. General studies on dichlorotriazine-based probes show a predisposition for targeting lysine (B10760008) residues. core.ac.uk

Specific findings include:

Maize Glutathione S-transferase I (GST I): Proteolytic cleavage of the VBAR-modified GST I yielded a single modified peptide. nih.govportlandpress.com Subsequent sequencing identified Lys-41 as the precise target of the covalent modification. nih.govportlandpress.comresearcher.life

Bovine Heart L-Malate Dehydrogenase (MDH): Analysis of VBAR-labeled MDH suggested that the modifying residues are Lys-81 and/or Lys-217 . nih.govnih.govcore.ac.uk The pKa of the modified residue was determined to be 8.05, which is consistent with a lysine residue in a specific microenvironment. nih.govnih.gov Tryptic digestion and subsequent analysis revealed a single VBAR-labeled peptide, indicating that the same peptide in each subunit is modified. nih.govresearchgate.net

Yeast Alcohol Dehydrogenase (ADH): While the specific residue modified by VBAR has not been reported, studies with its isomer, Procion Blue MX-R, on horse liver ADH showed covalent attachment to the thiol side chain of Cys-174 . tandfonline.com

Table 2: Identified Amino Acid Residues Covalently Modified by this compound

| Protein | Identified Residue(s) | Source |

|---|---|---|

| Maize Glutathione S-Transferase I (GST I) | Lys-41 | nih.govportlandpress.comresearcher.life |

| Bovine Heart L-Malate Dehydrogenase (MDH) | Lys-81 and/or Lys-217 | nih.govnih.govcore.ac.uk |

Impact of this compound Covalent Attachment on Protein Conformation and Activity

The covalent attachment of this compound to a target enzyme results in a profound and irreversible loss of its catalytic activity. tandfonline.comnih.govportlandpress.com This inactivation stems from the physical blockage of the active site, which prevents the binding of natural substrates or coenzymes. core.ac.uk For example, the modification of MDH by VBAR inhibits the reduction of oxaloacetate, thereby disrupting the citric acid cycle. core.ac.uk

Stoichiometric analyses have quantified the extent of dye incorporation. Quantitatively inactivated MDH was found to contain approximately one mole of VBAR per mole of enzyme subunit or active site. nih.govnih.gov In the case of the dimeric maize GST I, complete inactivation corresponded to the binding of about 2.1 moles of the dye per mole of the enzyme. portlandpress.com These findings underscore that the covalent modification leads to a significant and permanent conformational change that ablates protein function. nih.govportlandpress.comscience.gov

Spectroscopic Investigations of this compound - Protein Interactions

Spectroscopic techniques, particularly difference spectroscopy, have been instrumental in studying the interaction between VBAR and proteins. The binding of VBAR to enzymes like malate dehydrogenase induces a characteristic spectral change, typically observed as a shift in the visible absorption spectrum between 500 and 850 nm. lilab-ecust.cnscispace.comscience.govresearchgate.net

This spectral phenomenon provides a powerful tool for quantitative analysis. The magnitude of the spectral shift is dependent on the concentration of the dye, allowing for the calculation of the dissociation constant (KD) for the non-covalent dye-protein complex. lilab-ecust.cnscispace.com Furthermore, these spectroscopic changes can be used to confirm the site of interaction. For MDH, the spectral shift caused by VBAR binding is reversed upon titration with NADH, providing clear evidence that the dye and the natural coenzyme compete for the same binding site. lilab-ecust.cnscispace.comresearchgate.netscience.gov Similar spectroscopic changes have been noted for related dyes, such as Cibacron Blue 3GA binding to GST I, which produces a positive maximum absorption at 670 nm. nih.govportlandpress.com

Advanced Analytical and Characterization Methodologies for Vilmafix Blue A R Systems

Application of High-Resolution Mass Spectrometry for Vilmafix Blue A-R Modified Peptides and Proteins

High-resolution mass spectrometry (HR-MS) is an indispensable tool for confirming the covalent modification of peptides and proteins by reactive dyes like this compound. nih.govsigmaaldrich.com It provides precise mass measurements, enabling the confident identification of mass shifts corresponding to the addition of the dye molecule. ucsf.edu

Research Findings: Two primary strategies are employed in the mass spectrometric analysis of protein modifications: the "bottom-up" and "top-down" approaches.

Bottom-Up Proteomics: This is the most common approach. The this compound-protein conjugate is first enzymatically digested, typically with trypsin, into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high mass accuracy of modern instruments can differentiate the mass of the covalently attached dye from other potential post-translational modifications (PTMs). sigmaaldrich.com Tandem MS (MS/MS) experiments are then performed by selecting the modified peptide ions, fragmenting them, and analyzing the resulting product ions. This fragmentation pattern reveals the peptide's amino acid sequence and, critically, pinpoints the exact site of this compound attachment by identifying which amino acid residue bears the mass of the dye. ucsf.edunih.gov

Top-Down Proteomics: In this method, the intact this compound-protein complex is introduced directly into the mass spectrometer. This approach preserves information about multiple modifications on a single protein molecule that is lost during digestion. nih.gov By measuring the mass of the intact conjugate, the stoichiometry of the binding (i.e., the number of dye molecules per protein) can be determined. Subsequent fragmentation of the entire modified protein can localize the modification sites, although this is more challenging for larger proteins. nih.gov

The data generated from HR-MS allows for the unambiguous confirmation of covalent bond formation and the identification of specific amino acid residues targeted by this compound.

Table 1: Hypothetical HR-MS Data for a Peptide Modified by this compound

| Peptide Sequence | Observed m/z (Unmodified) | Observed m/z (Modified) | Mass Shift (Da) | Modification Site (from MS/MS) |

|---|---|---|---|---|

| Val-Gly-Leu-Lys-Ala-His | 625.39 | 925.89 | +300.50 | Lysine (B10760008) (K) |

Note: The mass shift of +300.50 Da is a hypothetical value for this compound.

Advanced Chromatographic Techniques (e.g., HPLC, Gel-filtration) for Analysis of this compound Complexes

Chromatographic methods are fundamental for the separation, purification, and analysis of this compound-protein complexes from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gel-filtration chromatography are two of the most powerful and commonly used techniques.

Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to separate components of a mixture.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode used for analyzing dye-protein conjugates. Separation is based on the hydrophobicity of the molecules. The covalent attachment of a typically large, aromatic dye molecule like this compound significantly increases the hydrophobicity of a protein or peptide, leading to a longer retention time on the nonpolar stationary phase (e.g., C18 or C4 columns) compared to the unmodified molecule. cellmosaic.com This allows for the effective separation of the modified conjugate from the unreacted protein.

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on hydrophobicity but under less denaturing conditions than RP-HPLC, using aqueous salt solutions. It is particularly useful for analyzing the degree of modification (e.g., the number of dye molecules per protein) in antibody-drug conjugates and can be applied similarly to dye-protein systems. cellmosaic.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their hydrodynamic radius (size). A column is packed with porous beads. Larger molecules, such as the this compound-protein complex, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like unbound dye, can enter the pores, travel a longer path, and elute later. SEC is crucial for purifying the conjugate from excess, unreacted dye and for assessing the presence of aggregates. cellmosaic.com

Table 2: Comparison of Chromatographic Techniques for this compound Complex Analysis

| Technique | Principle of Separation | Primary Application for this compound Systems |

|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Separating modified from unmodified protein/peptides; Purity analysis. |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (non-denaturing) | Analyzing the degree of dye modification while preserving protein structure. |

| Size-Exclusion Chromatography (SEC) / Gel-filtration | Molecular Size (Hydrodynamic Radius) | Purifying the dye-protein complex from unbound dye; Detecting aggregation. |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure, dynamics, and interactions of this compound-protein complexes in solution, providing information at atomic resolution under near-physiological conditions. nih.gov It can characterize both the covalent and non-covalent aspects of the interaction and reveal conformational changes in the protein upon dye binding. nih.govspringernature.com

Research Findings: Several NMR experiments are particularly useful for studying these systems:

Chemical Shift Perturbation (CSP) Mapping: By acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein before and after the addition of this compound, changes in the chemical environment of specific amino acid residues can be monitored. frontiersin.org Residues at the binding interface or those experiencing conformational changes will show significant shifts in their corresponding peaks in the spectrum. This allows for the mapping of the dye-binding site on the protein surface.

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is excellent for studying non-covalent interactions and identifying which parts of the this compound molecule are in close contact with the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound dye molecules. By subtracting a spectrum without protein saturation, only the signals from the dye protons that are part of the binding epitope remain, revealing the orientation of the dye in the binding pocket. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as transferred NOE (trNOE) for weakly interacting systems or isotope-filtered NOESY for stable complexes, can provide distance constraints between protons on the dye and protons on the protein that are close in space (typically <5 Å). These distance restraints are crucial for calculating a high-resolution 3D structure of the this compound-protein complex in solution. frontiersin.org

Table 3: Key NMR Techniques for this compound - Protein Interaction Studies

| NMR Technique | Information Obtained | Type of Interaction Probed |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Identifies protein residues at the binding interface or undergoing conformational change. | Covalent and Non-covalent |

| Saturation Transfer Difference (STD) | Identifies the binding epitope (the part of the dye molecule in contact with the protein). | Non-covalent |

| Nuclear Overhauser Effect (NOE) | Provides intermolecular distance constraints for 3D structure determination. | Covalent and Non-covalent |

X-ray Crystallography and Structural Biology for Resolving this compound - Protein Complexes

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. wikipedia.orgnih.gov Obtaining a crystal structure of a protein covalently bound to this compound can provide an unambiguous, atomic-level picture of the binding mode, specific interactions, and any induced conformational changes in the protein. frontiersin.org

Research Findings: The process involves crystallizing the purified this compound-protein conjugate and then exposing the crystal to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. nih.gov

Challenges in crystallizing dye-protein complexes include the potential for heterogeneity in the sample (i.e., varying numbers of dye molecules attached) and the intrinsic flexibility of the dye molecule, which can lead to it being disordered in the crystal lattice. nih.gov When successful, the resulting structure provides invaluable insights:

Precise Binding Site: It confirms the exact amino acid residue(s) to which the dye is covalently attached.

Interaction Details: It reveals the specific non-covalent interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the dye and the protein that stabilize the complex.

Conformational Changes: It shows how the protein's structure may adapt to accommodate the dye molecule.

Basis for Design: For enzymes, the structure can reveal how the dye might act as an inhibitor or affinity ligand, providing a basis for the rational design of more specific molecules. frontiersin.orgspringernature.com

Table 4: Representative X-ray Crystallography Data for a Protein-Dye Complex

| Parameter | Typical Value/Description |

|---|---|

| Resolution (Å) | 1.5 - 3.0 (lower is better) |

| Space Group | Describes the crystal symmetry (e.g., P2₁2₁2₁) |

| R-work / R-free | <0.25 / <0.30 (measures goodness-of-fit) |

| Ramachandran Plot | >98% of residues in favored/allowed regions |

Applications of Vilmafix Blue A R in Specialized Separation Science and Material Engineering

Design and Optimization of Vilmafix Blue A-R-based Affinity Adsorbents for Bioseparations

This compound has been extensively employed in the development of affinity adsorbents for bioseparations, primarily due to its capacity to act as an affinity label for various enzymes. wikipedia.orgwikipedia.orgnih.gov The dye's interaction with target proteins often involves binding to nucleotide-binding sites, mimicking natural cofactors. wikipedia.orgwikipedia.orgnih.gov This specific interaction forms the basis for its application in purifying and studying proteins.

Studies have shown that VBAR binds specifically and, in some cases, irreversibly to enzymes, leading to their inactivation. For instance, VBAR binds to bovine heart L-malate dehydrogenase (MDH) with a dissociation constant (KD) of 14.4 µM and an inactivation rate (k₃) of 0.16 min⁻¹. nih.gov Similarly, it inactivates Candida boidinii formate (B1220265) dehydrogenase (FDH) with a KD of 19.3 µM and a k₃ of 0.19 min⁻¹. wikipedia.org The inactivation of yeast alcohol dehydrogenase (ADH) by VBAR exhibits a KD of 141.7 µM and a maximum inactivation rate (kᵢ) of 0.134 min⁻¹. wikipedia.org Furthermore, maize glutathione (B108866) S-transferase I (GST I) is specifically and irreversibly inactivated by VBAR, with a KD of 35.5 ± 2.2 µM and a k₃ of 0.47 min⁻¹. These interactions are often competitively inhibited by natural ligands such as NAD+, NADH, and ADP, confirming the dye's interaction with nucleotide-binding sites. wikipedia.orgwikipedia.orgnih.gov

The following table summarizes key binding and inactivation data for this compound with various enzymes:

| Enzyme | KD (µM) | k₃ (min⁻¹) / kᵢ (min⁻¹) | Target Binding Site | Citation |

|---|---|---|---|---|

| Bovine Heart L-Malate Dehydrogenase (MDH) | 14.4 | 0.16 | Nucleotide-binding site (Lys-81 and/or Lys-217) | nih.gov |

| Candida boidinii Formate Dehydrogenase (FDH) | 19.3 | 0.19 | Nucleotide-binding site | wikipedia.org |

| Yeast Alcohol Dehydrogenase (ADH) | 141.7 | 0.134 | Nucleotide-binding site | wikipedia.org |

| Maize Glutathione S-Transferase I (GST I) | 35.5 ± 2.2 | 0.47 | Ligandin-binding site (Lys-41) |

Engineering of Biomimetic Dye-Ligands from this compound for Enhanced Selectivity

To overcome the moderate selectivity often associated with general reactive dyes, the concept of biomimetic dye-ligands has been developed, with this compound serving as a parent compound for their synthesis. These biomimetic dyes are purpose-designed to mimic natural ligands of target proteins, thereby enhancing affinity and purification capabilities.

The engineering process typically involves specific structural modification of VBAR, where the terminal 2-aminobenzene sulfonate moiety of the dye is substituted with a substrate-mimetic moiety. The anthraquinone (B42736) chromophore of VBAR remains unchanged, recognizing the nucleotide-binding area of the target enzyme, while the new terminal moiety bears a carboxylated or keto acid structure, mimicking the enzyme's natural substrate.

For instance, seven chimeric biomimetic dye-ligands were synthesized from VBAR to mimic substrates and inhibitors of malate (B86768) dehydrogenase (MDH). These biomimetic dyes generally exhibited lower KD values and thus higher affinity for MDH compared to VBAR and Cibacron Blue 3GA. One such biomimetic dye, BM5, bearing p-aminobenzyloxanilic acid as its terminal biomimetic moiety, demonstrated the highest affinity for MDH with a KD of 1.3 µM, representing a 219-fold decrease over a control dye. BM5 also displayed competitive inhibition with respect to both NADH (Kᵢ 2.7 µM) and oxaloacetate (Kᵢ 9.6 µM).

Similar efforts have led to the design of biomimetic dye-ligands for formate dehydrogenase (FDH) and L-lactate dehydrogenase (LDH). wikipedia.org For FDH, biomimetic dye-ligands exhibited lower KD values than VBAR and Cibacron Blue 3GA, with BM1 (bearing m-aminobenzoate) showing the highest affinity (KD 1.6 µM). wikipedia.org For LDH, a biomimetic dye bearing mercaptopyruvic acid as its moiety showed superior purifying ability.

Methodological Advances in Affinity Chromatography Utilizing this compound

The application of this compound and its biomimetic derivatives has led to significant methodological advances in affinity chromatography for protein purification. These dyes are readily immobilized on various matrices, such as cross-linked agarose (B213101) (e.g., Ultrogel A6R, Sepharose), through their reactive triazine ring. This ease of immobilization, coupled with their low cost and resistance to degradation, makes them attractive ligands for preparative-scale bioseparations.

Integration of this compound in Functional Materials and Advanced Sensing Platforms

Beyond its role in bioseparations, this compound has demonstrated potential in the development of functional materials and advanced sensing platforms. Its chemical structure, particularly the reactive dichlorotriazine moiety and anthraquinone chromophore, allows for its integration into various material systems. fishersci.fifishersci.caontosight.ai

A notable application involves the modification of electrodes for sensing purposes. This compound, along with Cibacron Blue, has been used in the electropolymerization of diaminonaphthalene (DAN) monomers to create modified electrodes for dopamine (B1211576) detection. ontosight.ai This integration results in a functional material that forms the core of an advanced sensing platform. The modified electrode selectively promotes the electron transfer of dopamine, enabling stable and selective detection of dopamine even in the presence of interfering substances like ascorbic acid. ontosight.ai This type of sensor is capable of quantitatively analyzing dopamine in a concentration range of 5.0 to 100 µM, indicating its utility in analytical devices for biological samples like human urine. ontosight.ai

Electrochemical Properties and Interfaces of this compound in Analytical Devices

The electrochemical properties of this compound are critical to its utility in analytical devices, particularly in modified electrodes. As an anthraquinone reactive dichlorotriazine dye, VBAR's molecular structure facilitates electron transfer processes at interfaces. fishersci.fifishersci.caontosight.ai

In the context of dopamine detection, the incorporation of VBAR during the electropolymerization of diaminonaphthalene creates a unique electrode interface. ontosight.ai This interface is designed to interact specifically with target analytes, influencing their electrochemical behavior. The modified electrode demonstrates enhanced selectivity for dopamine, suggesting that VBAR contributes to the specific recognition and catalytic oxidation of dopamine, while minimizing interference from other electroactive compounds. ontosight.ai This selective electron transfer promotion is a direct consequence of the electrochemical properties of VBAR within the composite material. The ability to stably detect dopamine across a relevant concentration range (5.0 to 100 µM) highlights the practical analytical performance enabled by VBAR's electrochemical characteristics at the electrode surface. ontosight.ai

Environmental Fate, Biodegradation Pathways, and Remediation Strategies for Vilmafix Blue A R

Photodegradation Mechanisms of Vilmafix Blue A-R in Aqueous and Solid Matrices

Direct and detailed research on the photodegradation mechanisms of this compound in aqueous and solid matrices is not extensively documented in the provided search results. Textile dyes are generally engineered to be resistant to fading upon exposure to light, water, and chemicals, which often makes them recalcitrant to environmental degradation processes. conicet.gov.ar While photodegradation is a known advanced oxidation process for dye removal, with studies on other dyes like Methylene (B1212753) Blue detailing mechanisms involving reactive oxygen species and aromatic ring cleavage mdpi.comnih.govresearchgate.net, specific pathways for this compound have not been identified.

Microbial Biodegradation Pathways of this compound by Fungi and Bacteria

Specific microbial biodegradation pathways for this compound by fungi and bacteria are not extensively detailed in the provided information. Some sources suggest that this compound is "sufficiently stable to enzymatic degradation" in the context of affinity chromatography applications, implying a degree of resistance to biological breakdown. research-solution.com However, in broader contexts, bacterial degradation of synthetic dyes, including anthraquinone (B42736) dyes, is a recognized process, often favored over fungal methods due to faster bacterial growth rates and adaptability to harsh conditions. frontiersin.org Microbial decolorization of dyes can occur through various mechanisms, including enzymatic and non-enzymatic processes. conicet.gov.ar

Enzymatic Systems Involved in this compound Decolorization (e.g., Manganese Peroxidase, Laccase, Tyrosinase)

Direct evidence of specific enzymatic systems (such as Manganese Peroxidase, Laccase, or Tyrosinase) involved in the decolorization of this compound is not explicitly available in the search results. While these enzymes are known to be involved in the degradation of various textile dyes by white-rot fungi and bacteria frontiersin.orgconicet.gov.arnih.govresearchgate.netfrontiersin.org, their direct action on this compound for decolorization purposes is not detailed. It is noted that this compound has been studied for its interaction with enzymes as an affinity label, specifically showing irreversible inactivation of maize glutathione (B108866) S-transferase I (GST I) through covalent modification of a lysine (B10760008) residue (Lys41). nih.gov This indicates an interaction with biological systems, but not necessarily a pathway for its environmental degradation or decolorization.

Influence of Environmental Parameters on Microbial Degradation Kinetics of this compound

Information regarding the specific influence of environmental parameters (e.g., pH, temperature, nutrient levels) on the microbial degradation kinetics of this compound is not provided in the search results. General biodegradation kinetics are known to be highly dependent on such environmental conditions, including temperature, pH, salinity, redox potential, and nutrient availability. ecetoc.orgmdpi.comeuropa.eu However, these general principles have not been specifically applied or studied for this compound in the provided context.

Advanced Oxidation Processes (AOPs) for this compound Removal from Aqueous Solutions

Specific studies detailing the application of Advanced Oxidation Processes (AOPs) for the removal of this compound from aqueous solutions are not found in the provided search results. AOPs, which include techniques like Fenton oxidation, ozonation, electrochemical oxidation, and photocatalysis, are recognized as effective methods for the complete mineralization of various recalcitrant organic pollutants, including dyes, in wastewater. mdpi.comresearchgate.netmdpi.comnih.govufrgs.brufrgs.brmdpi.com These processes typically rely on the generation of highly reactive species, such as hydroxyl radicals, to degrade contaminants. ufrgs.brufrgs.br

Sorption and Transport Phenomena of this compound in Environmental Compartments

Detailed information on the sorption and transport phenomena of this compound in environmental compartments (e.g., soil, aquatic environments) is not explicitly available in the provided search results. While the adsorption characteristics of other dyes, such as Methylene Blue, on various adsorbents have been studied mdpi.comjmaterenvironsci.comjwent.net, and general principles of adsorption kinetics and isotherms are known mdpi.comjmaterenvironsci.comjwent.net, specific data for this compound's environmental sorption and transport are not documented.

Theoretical and Computational Chemistry Approaches to Vilmafix Blue A R Research

Molecular Dynamics Simulations of Vilmafix Blue A-R Interactions with Solvents and Macromolecules.

Molecular Dynamics (MD) simulations are computational techniques used to model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govebsco.com These simulations provide a dynamic, time-dependent picture of molecular systems, allowing researchers to investigate phenomena such as fluid flow, thermodynamic equilibrium states, and the interactions between molecules. nih.gov For complex organic molecules like this compound, MD simulations can offer critical insights into its behavior in various environments.

Potential Applications for this compound:

Solvent Interactions: MD simulations could be employed to study the solvation behavior of this compound in different solvents, particularly water, given its use as a textile dye. This would involve modeling the interactions between the dye molecules and solvent molecules, providing insights into its solubility, aggregation tendencies, and diffusion properties in aqueous solutions. Understanding these interactions is crucial for optimizing dyeing processes and predicting environmental dispersion.

Biological Macromolecules: If this compound or its derivatives are considered for biological staining or other bio-related applications, MD simulations could investigate their interactions with proteins, DNA, or cell membranes. This would involve simulating the binding poses, kinetics, and stability of dye-biomolecule complexes, providing a molecular-level understanding of its staining mechanisms or potential biological effects. reddit.com

The complexity of this compound, with its anthraquinone (B42736) core, sulfo and amino groups, and a dichlorotriazine moiety epa.gov, necessitates robust force fields and significant computational resources for accurate and long-duration MD simulations. Software packages like HOOMD-blue are designed for such large-scale particle simulations, optimized for fast execution on GPUs and CPUs. nih.govebsco.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions of this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, properties, and reactivity of molecules. nih.govnih.govunipd.it These methods solve the Schrödinger equation approximately to obtain the electronic state of a molecule, from which various physical and chemical properties can be derived. nih.gov

Potential Applications for this compound:

Electronic Structure and Optical Properties: DFT calculations can accurately predict the electronic structure of this compound, including its frontier molecular orbitals (HOMO and LUMO) and their energy gap. biorxiv.orgtunonlab.comchemrxiv.org This information is directly related to the molecule's absorption and emission spectra, thus providing a theoretical basis for its vibrant blue color. Calculations could predict the exact wavelengths of light absorbed, which is crucial for understanding its performance as a dye and its color properties.

Reactivity Predictions: By analyzing parameters such as electronegativity, chemical hardness/softness, and electrophilicity/nucleophilicity indices derived from DFT, the potential reactive sites within the this compound molecule can be identified. biorxiv.orgtunonlab.comchemrxiv.org This is vital for understanding how the dye might react with other chemicals, its stability under different conditions (e.g., pH, presence of oxidants or reductants), and its potential degradation pathways.

Conformational Analysis: DFT can be used to explore the energetically favorable conformations of this compound, which is important for understanding its flexibility and how its shape might influence interactions with substrates or solvents. This is particularly relevant for a molecule with multiple rotatable bonds and complex functional groups.

The application of DFT to a large molecule like this compound requires careful selection of appropriate functionals and basis sets to balance computational cost with accuracy. chemrxiv.orguleth.ca

Rational Design and Prediction of this compound Derivative Properties via Computational Methods.

Rational design, often termed inverse molecular design, leverages computational methods to design molecules with tailored properties by starting from desired functionalities or reactivities. nih.gov This approach is highly efficient for developing new compounds with improved characteristics. This compound, as a parent anthraquinone dye, serves as a foundation for designing derivatives. github.io

Potential Applications for this compound Derivatives:

Property Prediction and Optimization: Computational methods can predict various properties of hypothetical this compound derivatives, such as enhanced lightfastness, improved solubility, altered color shades, or reduced environmental impact. By systematically modifying functional groups or the core structure in silico, researchers can screen a vast chemical space without extensive experimental synthesis. nih.govchemnet.com

Structure-Property Relationships (QSPR/QSAR): By combining computational predictions with experimental data from existing this compound derivatives, Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models establish mathematical relationships between molecular structure and specific properties or activities, enabling the prediction of properties for new, untested derivatives with high accuracy.

Targeted Design: For specific applications, such as biological stains with higher selectivity or textile dyes with improved binding to particular fibers, computational methods can guide the design process. Techniques like virtual screening, where large libraries of computationally generated derivatives are screened against a target (e.g., a protein binding site or a fiber model), can identify promising candidates for synthesis and experimental validation.

Computational Modeling of this compound Degradation Pathways.

Understanding the degradation pathways of chemical compounds is crucial for assessing their environmental fate, stability, and potential for byproduct formation. Computational modeling offers a powerful means to predict and analyze these pathways, especially for complex organic molecules like this compound. nih.govbiorxiv.orgtunonlab.comgithub.io

Potential Applications for this compound:

Mechanism Elucidation: Computational methods, including quantum chemical calculations and reaction pathway mapping, can elucidate the step-by-step mechanisms of this compound degradation under various conditions (e.g., photocatalytic, oxidative, reductive, or biological degradation). rsc.org This involves identifying transition states, activation energies, and intermediate species, providing a detailed molecular-level understanding of how the dye breaks down.

Degradation Product Prediction: By modeling potential degradation routes, computational chemistry can predict the likely degradation products of this compound. This is critical for environmental risk assessment, as some degradation products might be more persistent or toxic than the parent compound. nih.govgithub.io

Environmental Persistence and Fate: Computational models can contribute to predicting the environmental persistence of this compound by simulating its degradation rates and pathways in different environmental compartments (e.g., water, soil). This information is invaluable for developing strategies to mitigate environmental pollution associated with dye discharge. github.io

Optimization of Remediation Strategies: A thorough understanding of degradation pathways derived from computational modeling can inform the development and optimization of remediation technologies for this compound contaminated wastewater, such as advanced oxidation processes or bioremediation.

Computational modeling of degradation pathways for a large and complex dye like this compound involves significant challenges, including accurately accounting for solvent effects, radical species, and complex reaction networks. However, advancements in computational power and theoretical methodologies continue to enhance the accuracy and applicability of these simulations. biorxiv.orgtunonlab.com

Emerging Research Directions and Future Perspectives on Vilmafix Blue A R

Interdisciplinary Research Frontiers for Vilmafix Blue A-R in Chemical Biology and Green Technology

The application of this compound and its derivatives is expanding beyond traditional affinity purification, venturing into dynamic areas of chemical biology and green technology. These emerging applications leverage the dye's inherent reactivity and recognition capabilities to address contemporary scientific challenges.

In chemical biology, this compound serves as a versatile scaffold for the design of biomimetic ligands. These synthetic molecules are engineered to mimic the binding characteristics of natural biological partners, offering enhanced specificity and stability. nih.govacs.org This approach has been particularly successful in the development of affinity adsorbents for the purification of enzymes. researchgate.net By systematically modifying the terminal portions of the this compound molecule, researchers can create ligands with tailored affinities for specific protein targets. nih.gov This has significant implications for proteomics, drug discovery, and diagnostics, where the isolation of pure protein samples is paramount. mdpi.com Furthermore, the covalent nature of the interaction between dichlorotriazine dyes and proteins is being exploited to develop chemical probes for studying protein structure and function. researchgate.net These probes can be used to identify and characterize the binding sites of enzymes, providing valuable insights into their catalytic mechanisms.

The principles of green chemistry are also beginning to influence research involving this compound and other reactive dyes. The textile industry, a major consumer of reactive dyes, is under increasing pressure to adopt more sustainable practices. chemicalbull.com Research in this area is focused on improving the efficiency of the dyeing process to minimize water and energy consumption, as well as reducing the environmental impact of dye-containing effluents. meghmaniglobal.comsustainablemanufacturingexpo.comslideserve.com Innovations in dyeing techniques, such as the use of supercritical carbon dioxide as a solvent, are being explored as greener alternatives to traditional aqueous methods. sustainablemanufacturingexpo.com Moreover, the development of bio-based reactive dyes and the use of more environmentally friendly synthetic methods, such as microwave-assisted synthesis, are active areas of investigation for triazine derivatives. researchgate.netnih.gov In the context of this compound, this could involve exploring more sustainable routes for its synthesis and derivatization, as well as investigating its potential applications in biocatalysis, where enzymes are used as environmentally benign catalysts for chemical transformations.

Table 1: Emerging Interdisciplinary Applications of this compound and its Analogues

| Research Area | Application | Key Advantages |

| Chemical Biology | Design of biomimetic ligands for affinity chromatography | High specificity and stability, enabling the purification of target proteins. nih.govacs.org |

| Development of chemical probes for enzyme studies | Covalent modification allows for the identification and characterization of active sites. researchgate.net | |

| Potential use in biosensor development | The specific binding properties could be adapted for diagnostic applications. | |

| Green Technology | More efficient and sustainable dyeing processes | Reduced water and energy consumption, minimizing environmental impact. meghmaniglobal.comsustainablemanufacturingexpo.com |

| Development of bio-based and greener synthetic routes | Use of renewable resources and more environmentally friendly chemical processes. researchgate.net | |

| Exploration of applications in biocatalysis | Potential use in enzyme-mediated, sustainable chemical synthesis. |

Challenges and Opportunities in the Synthesis and Application of this compound Analogues

The development of this compound analogues presents both significant challenges and exciting opportunities for innovation. The primary opportunity lies in the creation of a diverse library of biomimetic ligands with exquisitely tailored specificities for a wide range of biological targets. nih.gov This could revolutionize protein purification, enabling the isolation of previously intractable proteins and protein complexes. Such advancements would have a profound impact on basic research and the development of protein-based therapeutics. Furthermore, the creation of analogues with novel functionalities, such as fluorescent tags or photo-crosslinkers, could open up new avenues for studying protein-protein interactions and cellular processes. There is also potential for these tailored ligands to be used in diagnostic assays, offering sensitive and specific detection of disease biomarkers. mdpi.com

However, the synthesis of these sophisticated analogues is not without its challenges. The multi-step synthesis of functionalized anthraquinone (B42736) dyes can be complex and require careful optimization of reaction conditions. wikipedia.orgagya.info The introduction of specific functionalities onto the triazine ring while maintaining its reactivity towards target proteins requires a delicate balance. nih.gov Achieving high yields and purity can be difficult, and the scalability of these synthetic routes for commercial production needs to be considered. Another significant challenge is the rational design of these biomimetic ligands. While computational modeling can aid in predicting the interactions between a ligand and its target protein, accurately forecasting the binding affinity and specificity of a novel analogue remains a complex task. researchgate.net This often necessitates the synthesis and screening of large libraries of compounds, which can be a time-consuming and resource-intensive process.

Table 2: Synthetic Strategies and Design Considerations for this compound Analogues

| Aspect | Challenges | Opportunities |

| Synthesis | Multi-step and potentially low-yielding reactions. wikipedia.orgagya.info | Development of more efficient and modular synthetic routes. |

| Control of regioselectivity during functionalization. nih.gov | Creation of diverse libraries of analogues for screening. | |

| Scalability of the synthesis for industrial applications. | Incorporation of novel functionalities (e.g., fluorescent tags). | |

| Design | Accurate prediction of binding affinity and specificity. researchgate.net | Use of computational modeling to guide ligand design. |

| Requirement for high-throughput screening methods. | Discovery of ligands for novel protein targets. | |

| Application | Ensuring the stability and reusability of affinity matrices. | Development of highly selective purification platforms. |

| Minimizing non-specific binding to other proteins. | Creation of new tools for diagnostics and chemical biology research. mdpi.com |

Sustainable Development and Lifecycle Assessment Considerations for this compound

The manufacturing of reactive dyes, which often involves multiple synthetic steps and the use of various chemical reagents, can have a significant environmental impact. chemicalbull.com The synthesis of the anthraquinone core and the dichlorotriazine reactive group typically requires petrochemical-based starting materials and may generate hazardous waste streams. wikipedia.org Green chemistry principles, such as the use of renewable feedstocks, solvent-free reaction conditions, and catalytic reagents, could be applied to develop more sustainable manufacturing processes for this compound and other reactive dyes. researchgate.net

The end-of-life considerations for textiles dyed with this compound are also an important aspect of its lifecycle. The recycling of dyed textiles can be challenging, and the ultimate disposal in landfills or through incineration can have environmental consequences. The development of biodegradable dyes or methods for effectively removing dyes from fabrics to facilitate recycling are areas of ongoing research. A comprehensive lifecycle assessment of this compound would provide a clearer understanding of its environmental hotspots and guide the development of more sustainable alternatives and practices throughout its value chain. aidic.ite3s-conferences.org

Table 3: Lifecycle Stages and Sustainability Considerations for Reactive Dyes like this compound

| Lifecycle Stage | Key Environmental Considerations | Potential for Improvement |

| Manufacturing | Use of non-renewable resources and hazardous chemicals. chemicalbull.comwikipedia.org | Adoption of green chemistry principles in synthesis. researchgate.net |

| Generation of chemical waste. | Development of catalytic and solvent-free reaction methods. | |

| Use (Dyeing) | High water and energy consumption. sanvt.com | Implementation of water- and energy-efficient dyeing technologies. sustainablemanufacturingexpo.com |

| Release of unfixed dye into wastewater. nih.gov | Improvement of dye fixation rates and wastewater treatment. mdpi.comcetjournal.it | |

| End-of-Life | Challenges in recycling dyed textiles. | Development of effective dye removal and recycling processes. |

| Persistence of the dye in the environment. tlr-journal.com | Design of biodegradable reactive dyes. |

Q & A

Q. What experimental protocols are recommended for immobilizing Vilmafix Blue A-R on chromatographic matrices?

this compound can be immobilized on Sepharose matrices using alkaline coupling conditions. A standardized method involves dissolving 50 mg dye in 1 mL water, adding 1 mL 2 N NaCl, and adjusting pH with NaOH (0.1–1 N depending on dye reactivity). The mixture is stirred for 72 hours at room temperature, followed by sequential washing with water, 1 M NaCl, 2 M ammonium sulfate, and water. Matrices are stored in 2 M NaCl .

Q. How does this compound interact with NADH-dependent enzymes like malate dehydrogenase (MDH)?

this compound acts as an affinity label for MDH, binding irreversibly with a kinetic inactivation constant () of 0.16 min⁻¹ and a dissociation constant () of 14.4 µM. Competitive inhibition by NADH and ADP suggests shared binding sites. Tryptic digestion and HPLC analysis identified Lys-81/Lys-217 as modification sites, confirmed by acid hydrolysis and molecular modeling .

Q. What buffer conditions optimize this compound’s binding affinity in toxin purification?

Optimal adsorption occurs in 20 mM sodium citrate buffer (pH 3.0) with 200 mM NaCl. Increasing NaCl from 150 mM to 200 mM enhances diphtheria toxoid (DTx) adsorption by 20–30%, while higher concentrations (>200 mM) show no significant improvement. Avoid phosphate buffers (e.g., PBS), which reduce binding efficiency .

Advanced Research Questions

Q. How should researchers resolve discrepancies in adsorption isotherm data for this compound?

this compound’s adsorption isotherms may deviate from Langmuir models due to heterogeneous binding sites or multiphasic interactions. For example, while Cibacron Blue 3GA and Reactive Green 19 fit Langmuir models ( µmol DTx/mL matrix; µM), this compound exhibits poor fitting and higher . Use Scatchard plots or Freundlich models to analyze non-ideal behavior .

Q. What competitive inhibitors impact this compound’s enzyme labeling efficiency?

Pre-incubate enzymes with 10 mM NADH or ADP to test competitive inhibition. For MDH, NADH reduces labeling efficiency by >80%, confirming shared coenzyme-binding regions. Irreversible inactivation persists even after dialysis, necessitating activity assays to validate specificity .

Q. How does this compound compare to other triazine dyes in toxin purification workflows?

this compound shows moderate DTx adsorption (71% at optimal conditions) but underperforms compared to Cibacron Blue 3GA (85% adsorption). Key differentiators include:

| Dye | (µmol DTx/mL matrix) | (µM) | NaCl Optimization |

|---|---|---|---|

| This compound | N/A | High | 200 mM |

| Cibacron Blue 3GA | 1.21 ± 0.12 | 9.75 ± 2.90 | 200 mM |

| Reactive Green 19 | 1.44 ± 0.14 | 1.58 ± 0.38 | 200 mM |

Use this compound for NADH-dependent enzymes but prioritize Cibacron Blue 3GA for high-capacity toxin purification .

Methodological Considerations

Q. How to validate the specificity of this compound in protein-labeling studies?

- Perform kinetic assays with/without NADH/ADP to confirm competitive inhibition.

- Use peptide mapping (e.g., tryptic digestion + HPLC) to identify labeled residues.

- Compare inactivation rates across homologous enzymes (e.g., lactate dehydrogenase vs. MDH) .

Q. What statistical approaches are recommended for analyzing contradictory binding data?

- Apply Akaike Information Criterion (AIC) to compare Langmuir vs. Freundlich models.

- Use nonlinear regression to estimate confidence intervals for and .

- Replicate experiments under varying buffer ionic strengths to isolate electrostatic effects .

Data Contradiction Analysis

Q. Why does this compound exhibit variable performance across adsorption studies?

Discrepancies arise from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.